molecular formula C13H20N4 B15054882 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine

Cat. No.: B15054882
M. Wt: 232.32 g/mol
InChI Key: YNPICGMSUYHYSZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopenta[d]pyrimidine core fused with a piperidine ring, making it a versatile scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like manganese dioxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, as a calcium channel antagonist, it may bind to the channel and inhibit calcium ion flow, thereby affecting cellular processes. As a protein kinase inhibitor, it may bind to the kinase’s active site, preventing phosphorylation of target proteins and disrupting signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine is unique due to its specific fusion of a cyclopenta[d]pyrimidine core with a piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C13H20N4/c1-9-15-12-4-2-3-11(12)13(16-9)17-7-5-10(14)6-8-17/h10H,2-8,14H2,1H3

InChI Key

YNPICGMSUYHYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)N

Origin of Product

United States

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